4-Fluoro-1H-inden-2(3H)-one
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Overview
Description
4-Fluoro-1H-inden-2(3H)-one is an organic compound that belongs to the class of fluoro-substituted indanones It is characterized by the presence of a fluorine atom at the fourth position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-inden-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-fluorobenzaldehyde.
Cyclization: The starting material undergoes a cyclization reaction to form the indanone ring structure. This can be achieved through various methods, including Friedel-Crafts acylation or intramolecular aldol condensation.
Oxidation: The intermediate product is then oxidized to introduce the ketone functionality at the second position of the indanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-inden-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Fluoro-1H-inden-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects in various disease models.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-inden-2(3H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-inden-2(3H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-Bromo-1H-inden-2(3H)-one: Contains a bromine atom at the fourth position.
4-Methyl-1H-inden-2(3H)-one: Features a methyl group instead of a halogen.
Uniqueness
4-Fluoro-1H-inden-2(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and other applications.
Properties
IUPAC Name |
4-fluoro-1,3-dihydroinden-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBNRHGOGIMCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633269 |
Source
|
Record name | 4-Fluoro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-58-0 |
Source
|
Record name | 4-Fluoro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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